3-Hydroxyproline is a non-proteinogenic amino acid and a less common isomer of 4-hydroxyproline, primarily found in collagen, a fibrous protein that forms the structural framework of various tissues like skin, tendons, bones, and blood vessels [, , ]. 3-Hyp is more prevalent in basement membrane collagen (type IV) than in interstitial collagen (type I) [, ]. It's synthesized through the post-translational modification of proline residues in collagen by prolyl 3-hydroxylase enzymes [, , ].
The role of 3-Hyp in collagen structure and function is not fully understood. While 4-hydroxyproline is crucial for the stability of the collagen triple helix, 3-Hyp's function remains a subject of ongoing research. Some studies suggest that it might play a role in fibril supramolecular assembly [, ]. Defective 3-hydroxylation can lead to diseases like recessive osteogenesis imperfecta, a brittle bone disease [, ].
3-Hydroxyproline is predominantly derived from collagen, which constitutes a major structural protein in the extracellular matrix of connective tissues. It can also be found in smaller amounts in other proteins and is produced during the metabolism of proline.
Chemically, 3-hydroxyproline is classified as an amino acid, specifically a derivative of proline. It belongs to the group of imino acids due to its cyclic structure and presence of a secondary amine.
The synthesis of 3-hydroxyproline can be achieved through various methods:
The enzymatic synthesis is favored for its specificity and efficiency, while chemical methods may involve complex reaction conditions and purification steps. The choice of method often depends on the desired yield and purity for specific applications.
The molecular formula for 3-hydroxyproline is CHNO. It has a hydroxyl group (-OH) attached to the third carbon of the proline backbone, which contributes to its unique properties compared to standard amino acids.
3-Hydroxyproline participates in various chemical reactions typical of amino acids:
The stability and reactivity of 3-hydroxyproline are influenced by pH and temperature, which are critical parameters during its synthesis and application in biochemical assays.
3-Hydroxyproline stabilizes collagen's triple helix structure through hydrogen bonding and steric effects. Its presence enhances the thermal stability and mechanical strength of collagen fibers.
Research indicates that the ratio of hydroxyproline to total collagen can serve as a biomarker for collagen turnover in various physiological and pathological conditions . This property is particularly useful in assessing fibrotic diseases where collagen deposition is altered.
3-Hydroxyproline has several important applications:
3-Hydroxyproline (3Hyp) and 4-hydroxyproline (4Hyp) are structural isomers with identical molecular formulas (C₅H₉NO₃) but distinct biochemical properties due to differing hydroxyl group positions. In 3Hyp, the -OH group attaches to the pyrrolidine ring’s β-carbon (C3), whereas 4Hyp features hydroxylation at the γ-carbon (C4) [9]. This positional difference profoundly impacts their roles: 4Hyp stabilizes collagen triple helices via water-bridged H-bonding, while 3Hyp occurs less abundantly and often destabilizes collagen structures [5] [6]. Mass spectrometry reveals unique fragmentation patterns for each isomer; 3Hyp generates diagnostic w-type ions during electron-transfer/higher-energy collision dissociation (EThcD), enabling differentiation from 4Hyp in proteomic studies [3] [6].
Table 1: Key Structural and Functional Differences Between 3Hyp and 4Hyp
Property | 3-Hydroxyproline | 4-Hydroxyproline |
---|---|---|
Hydroxyl Position | C3 (β-carbon) | C4 (γ-carbon) |
Molecular Formula | C₅H₉NO₃ | C₅H₉NO₃ |
Prevalence in Collagen | Low (1–2 residues/chain) | High (≥100 residues/chain) |
Role in Collagen Stability | Destabilizes triple helix | Stabilizes triple helix |
Diagnostic MS Ions | w-ions (EThcD) | aₙ-ions (H₂O elimination) |
3Hyp exhibits cis (2S,3R) and trans (2S,3S) stereoisomers due to restricted rotation of the Cα-C3 bond. The trans isomer predominates in biological systems (>80% abundance) and is metabolized by specific dehydratases (e.g., human C14orf149), while cis-3Hyp is rarer and typically associated with bacterial peptides [7] [8]. Cis-trans isomerization occurs slowly (timescale: minutes–hours) without enzymatic catalysis, creating a kinetic barrier that influences protein folding. Prolyl isomerases like Pin1 accelerate this interconversion, serving as regulatory switches in signaling pathways [10]. The trans isomer’s stability arises from reduced steric clash between the hydroxyl group and the carboxyl moiety, whereas cis-3Hyp adopts higher-energy conformations [3].
The C3 hydroxyl group alters proline’s conformational landscape by introducing an H-bond donor/acceptor. In collagen’s Gly-3Hyp-4Hyp triads, 3Hyp disrupts the canonical polyproline II helix due to steric constraints and altered H-bond networks, reducing thermal stability by ~10°C compared to Gly-Pro-4Hyp sequences [5] [10]. In non-collagen proteins, cis-3Hyp residues can nucleate β-turns, as the hydroxyl group forms intramolecular H-bonds with backbone carbonyls. Computational studies reveal that 3Hyp’s conformational flexibility is 30% lower than proline but 40% higher than 4Hyp, positioning it as a modulator of peptide dynamics [10].
3Hyp biosynthesis requires prolyl 3-hydroxylases (P3Hs), Fe²⁺/α-ketoglutarate-dependent dioxygenases that hydroxylate proline residues in specific sequence contexts. Three human P3Hs (P3H1–3) target -Pro-4Hyp-Gly- motifs in fibrillar collagens, with P3H1 catalyzing 3-hydroxylation at α1(I)-Pro986 [5]. Microbial systems employ distinct P3Hs: Streptomyces spp. generate cis-3Hyp via stereoselective hydroxylation of free L-proline, achieving >85% yield in recombinant E. coli expressing proline-3-hydroxylase [8]. Fungal enzymes (e.g., GloF from Glarea lozoyensis) produce trans-3Hyp but with low regioselectivity (≤30% 3Hyp), whereas engineered bacterial dioxygenases (UbP3H) achieve 82% trans-3Hyp yield from glucose [4].
Table 2: Biosynthetic Sources and Catalytic Features of 3Hyp-Producing Enzymes
Source | Enzyme | Product | Regioselectivity | Yield |
---|---|---|---|---|
Human (P3H1) | Prolyl 3-hydroxylase | trans-3Hyp | High (site-specific) | N/A |
Streptomyces sp. | Proline-3-hydroxylase | cis-3Hyp | High | 85% (from L-proline) |
Engineered E. coli | UbP3H dioxygenase | trans-3Hyp | 82% | 5.2 g/L |
Microbes catabolize 3Hyp as a carbon source via dehydratases that convert it to Δ¹-pyrroline-2-carboxylate (Pyr2C). Azospirillum brasilense utilizes a heterodimeric cis-3Hyp dehydratase (AcnXType IIa), while trans-3Hyp degradation requires HypG dehydratases [2]. Humans express C14orf149, a trans-3Hyp-specific dehydratase that converts it to Pyr2C—a precursor of L-proline metabolism. Mutagenesis studies show that C14orf149’s catalytic specificity hinges on Thr273; replacing it with cysteine switches activity to 3Hyp epimerization, underscoring evolutionary divergence from racemases [7].
In vertebrate collagens, 3Hyp localizes to strategic sites: Pro986 in α1(I) chains is >90% hydroxylated and critical for fibril assembly, as mutations here cause osteogenesis imperfecta [5]. D-periodic spacing (234-residue intervals) of 3Hyp sites (e.g., Pro944, Pro707) in α2(V) chains suggests a role in collagen suprastructure organization [5]. Non-collagen roles include:
Table 3: Biologically Significant 3Hyp Sites in Human Collagens
Collagen Chain | 3Hyp Position | Sequence Motif | Hydroxylation Level | Function |
---|---|---|---|---|
α1(I) | Pro986 | GLP*GPIGPPGPR | >90% | Fibril assembly |
α2(V) | Pro944 | GEK*GPVGAPGPA | ~50% | D-period stabilization |
α2(I) | Pro707 | GAP*GDMGPQGPAG | ~30% | Collagen cross-linking |
Note: * denotes 3Hyp site.
Advanced mass spectrometry (MS) techniques overcome 3Hyp/4Hyp’s identical masses (113.047 Da):
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